5-(2,3-dihydro-1H-inden-2-yl)-1H-pyrazol-3-amine
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Overview
Description
5-(2,3-dihydro-1H-inden-2-yl)-1H-pyrazol-3-amine is an organic compound that features a pyrazole ring fused to an indane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3-dihydro-1H-inden-2-yl)-1H-pyrazol-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-dihydro-1H-inden-2-yl hydrazine with a suitable diketone, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of acidic or basic catalysts and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable .
Chemical Reactions Analysis
Types of Reactions
5-(2,3-dihydro-1H-inden-2-yl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or hydrazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amine or hydrazine derivatives.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
5-(2,3-dihydro-1H-inden-2-yl)-1H-pyrazol-3-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: The compound is used as a probe to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 5-(2,3-dihydro-1H-inden-2-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 2,3-dihydro-1H-inden-5-ylhydrazine hydrochloride
- tert-Butyl (2,3-dihydro-1H-inden-5-yl)carbamate
- 5-acetyl-2,3-dihydro-1H-inden-2-yl acetate
Uniqueness
5-(2,3-dihydro-1H-inden-2-yl)-1H-pyrazol-3-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its fused indane and pyrazole rings provide a rigid framework that can enhance binding affinity and specificity in biological systems .
Properties
Molecular Formula |
C12H13N3 |
---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
5-(2,3-dihydro-1H-inden-2-yl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C12H13N3/c13-12-7-11(14-15-12)10-5-8-3-1-2-4-9(8)6-10/h1-4,7,10H,5-6H2,(H3,13,14,15) |
InChI Key |
BRLUDFFBDSJZRK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC2=CC=CC=C21)C3=CC(=NN3)N |
Origin of Product |
United States |
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